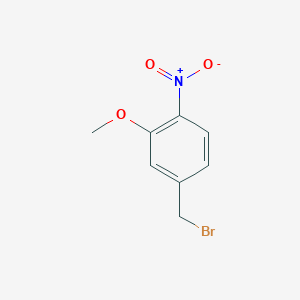

4-(Bromomethyl)-2-methoxy-1-nitrobenzene

Description

The exact mass of the compound 4-(Bromomethyl)-2-methoxy-1-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Bromomethyl)-2-methoxy-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-2-methoxy-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMISTLJKQDGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504634 | |

| Record name | 4-(Bromomethyl)-2-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-65-5 | |

| Record name | 4-(Bromomethyl)-2-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-4-nitrobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(bromomethyl)-2-methoxy-1-nitrobenzene chemical properties

An In-Depth Technical Guide to 4-(Bromomethyl)-2-methoxy-1-nitrobenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(bromomethyl)-2-methoxy-1-nitrobenzene, a key organic synthesis intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, a robust synthesis protocol, its characteristic reactivity, and essential safety and handling procedures. As a functionalized benzylic halide, its utility is primarily derived from the reactive bromomethyl group, which is strategically influenced by the electronic effects of the methoxy and nitro substituents on the aromatic ring. This guide synthesizes technical data with practical insights to facilitate its effective and safe use in laboratory and development settings.

Nomenclature and Chemical Structure

4-(Bromomethyl)-2-methoxy-1-nitrobenzene is an aromatic compound distinguished by three key functional groups: a nitro group, a methoxy group, and a bromomethyl group. These groups dictate its reactivity and make it a valuable building block.

-

IUPAC Name: 4-(Bromomethyl)-2-methoxy-1-nitrobenzene

-

Synonyms: 3-Methoxy-4-nitrobenzyl bromide[1]

Caption: Chemical Structure of 4-(bromomethyl)-2-methoxy-1-nitrobenzene.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO₃ | [1][3][4] |

| Molecular Weight | 246.06 g/mol | [1][3][4] |

| Appearance | Typically a powder or solid | [5][6] |

| Storage Temperature | 2-8°C, in a cool, dry place | [3][5] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in various organic solvents |

Synthesis via Radical Bromination

The most common and efficient synthesis of 4-(bromomethyl)-2-methoxy-1-nitrobenzene is through the free-radical bromination of its precursor, 4-methyl-2-methoxy-1-nitrobenzene. This method leverages the stability of the benzylic radical intermediate.

Causality Behind Experimental Choices

The choice of N-Bromosuccinimide (NBS) as the bromine source is crucial; it maintains a low concentration of bromine radicals, which selectively favors benzylic bromination over electrophilic aromatic addition. A radical initiator, such as Azobisisobutyronitrile (AIBN), is required to start the chain reaction upon heating, as it decomposes to form radicals that abstract a hydrogen from the benzylic methyl group. Anhydrous, non-polar solvents like carbon tetrachloride (CCl₄) are used to prevent side reactions and facilitate the radical mechanism.

Caption: Reaction scheme for the synthesis of the title compound.

Experimental Protocol

-

Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2-methoxy-1-nitrobenzene (1.0 eq). Dissolve the starting material in anhydrous carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the mixture.[7]

-

Initiation: Heat the reaction mixture to reflux (approximately 77°C) under an inert atmosphere (e.g., nitrogen).

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[7]

-

Workup: Cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Purification: Combine the filtrates and wash with a saturated aqueous solution of NaHCO₃, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[7]

-

Final Product: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(bromomethyl)-2-methoxy-1-nitrobenzene.

Reactivity and Synthetic Applications

The synthetic utility of 4-(bromomethyl)-2-methoxy-1-nitrobenzene stems from its identity as a reactive benzylic bromide, making it an excellent alkylating agent.[3]

Core Reactivity: Nucleophilic Substitution

The C-Br bond in the bromomethyl group is the primary site of reactivity. The benzylic carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles in S_N2 reactions. This allows for the facile introduction of the 3-methoxy-4-nitrobenzyl moiety into larger molecules.[3][8] The electron-withdrawing nitro group further activates the benzylic position towards nucleophilic attack by stabilizing the transition state.

Common nucleophiles include:

-

Alcohols and phenols (to form ethers)

-

Amines (to form substituted benzylamines)

-

Thiols (to form thioethers)

-

Carboxylates (to form esters)

-

Cyanide (to form nitriles)

Caption: General nucleophilic substitution pathway.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][9] Its ability to act as a scaffold allows for the construction of complex molecules with desired biological activities. For instance, related structures are used to synthesize diaryl sulfides, which are investigated as potent serotonin reuptake inhibitors for treating depression and anxiety.[8] The nitro group can also be subsequently reduced to an amine, providing another point for chemical modification.

Safety and Handling

Proper handling of 4-(bromomethyl)-2-methoxy-1-nitrobenzene is essential due to its potential hazards. The following information is a synthesis of data for closely related bromonitrobenzene compounds.

Hazard Identification

This compound and its analogs are classified with the following hazards:

| Hazard Statement | GHS Code | Source(s) |

| Causes skin irritation | H315 | [10][11] |

| Causes serious eye irritation | H319 | [10][11] |

| May cause respiratory irritation | H335 | [10][11] |

| Harmful if swallowed, in contact with skin, or if inhaled | H302 + H312 + H332 | [5][12] |

Recommended Safety Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[5][13] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[10]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[10][14]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

First Aid Measures

-

If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][10]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5][10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[5][10]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][10]

Storage and Handling

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated place.[3][5] Keep the container tightly closed and locked up.[13]

-

Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[14]

References

-

4-(Bromomethyl)-1-methoxy-2-nitrobenzene . MySkinRecipes. [Link]

-

4-(bromomethyl)-2-methoxy-1-nitrobenzene | CAS#:23145-65-5 . Chemsrc. [Link]

-

2-(Bromomethyl)-1-methoxy-4-nitrobenzene | C8H8BrNO3 | CID 77516 . PubChem, National Center for Biotechnology Information. [Link]

-

4-BROMO-1-METHOXY-2-NITROBENZENE | CAS 33696-00-3 . Matrix Fine Chemicals. [Link]

-

Safety Data Sheet for 1-Bromo-4-nitrobenzene . Thermo Fisher Scientific. [Link]

-

2-(bromomethyl)-4-methoxy-1-nitrobenzene . American Elements. [Link]

-

4-bromomethyl-2-methoxy-1-nitro-benzene molecular information . Cas Number Lookup. [Link]

-

Safety Data Sheet for 1-Methoxy-4-nitrobenzene . Thermo Fisher Scientific. [Link]

-

4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 . PubChem, National Center for Biotechnology Information. [Link]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution . Chemistry Stack Exchange. [Link]

-

1-Dibromomethyl-4-methoxy-2-nitrobenzene . ResearchGate. [Link]

-

2-(bromomethyl)-1-methoxy-4-nitrobenzene . PubChemLite. [Link]

-

Benzene, 4-methoxy-2-methyl-1-nitro- . NIST WebBook. [Link]

-

2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 . PubChem, National Center for Biotechnology Information. [Link]

- Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

Sources

- 1. molecularinfo.com [molecularinfo.com]

- 2. 4-(bromomethyl)-2-methoxy-1-nitrobenzene | CAS#:23145-65-5 | Chemsrc [chemsrc.com]

- 3. 4-(Bromomethyl)-1-methoxy-2-nitrobenzene [myskinrecipes.com]

- 4. 2-(Bromomethyl)-1-methoxy-4-nitrobenzene | C8H8BrNO3 | CID 77516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. americanelements.com [americanelements.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. echemi.com [echemi.com]

- 11. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Characterization of 4-(bromomethyl)-2-methoxy-1-nitrobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(bromomethyl)-2-methoxy-1-nitrobenzene (CAS No. 23145-65-5).[1][2][3][4][5][6] In the landscape of pharmaceutical and agrochemical research, the precise elucidation of a molecule's structure is a cornerstone of development.[7] This compound, also known as 3-methoxy-4-nitrobenzyl bromide, serves as a versatile synthetic intermediate.[4][7] Its utility stems from the reactive bromomethyl group, which allows for the strategic introduction of the substituted nitrobenzene moiety into more complex molecular architectures.[7]

Given the limited availability of public, peer-reviewed experimental spectra for this specific compound, this guide will adopt a predictive and comparative approach, a common workflow in synthetic chemistry when characterizing novel or less-documented substances. We will leverage fundamental principles of spectroscopy and draw comparisons with structurally related analogs to forecast the expected spectral features. This methodology not only provides a robust framework for the identification and quality control of 4-(bromomethyl)-2-methoxy-1-nitrobenzene but also serves as a practical guide for researchers encountering similar analytical challenges.

Molecular Structure and Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure.

Caption: Molecular structure of 4-(bromomethyl)-2-methoxy-1-nitrobenzene.

The key functional groups that will dominate the spectroscopic data are:

-

The nitro group (-NO₂) , a strong electron-withdrawing group.

-

The methoxy group (-OCH₃) , an electron-donating group.

-

The bromomethyl group (-CH₂Br) , an alkyl halide.

-

The substituted benzene ring , which will exhibit characteristic aromatic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 - 7.8 | d | 1H | H-3 | Deshielded by the adjacent electron-withdrawing NO₂ group. |

| ~ 7.4 - 7.5 | dd | 1H | H-5 | Influenced by both the NO₂ and CH₂Br groups. |

| ~ 7.0 - 7.2 | d | 1H | H-6 | Shielded by the electron-donating OCH₃ group. |

| ~ 4.5 - 4.7 | s | 2H | -CH₂Br | Protons on a carbon adjacent to an electronegative bromine atom. |

| ~ 3.9 - 4.1 | s | 3H | -OCH₃ | Protons of the methoxy group. |

Comparative Analysis

To substantiate these predictions, we can examine the ¹H NMR data of the precursor, 3-Methoxy-4-nitrobenzyl alcohol (CAS 80866-88-2). In this molecule, the -CH₂Br group is replaced by a -CH₂OH group. The primary difference in the spectrum will be the chemical shift of the benzylic protons. The protons of the -CH₂OH group in the alcohol are expected to be slightly upfield compared to the -CH₂Br protons due to the lower electronegativity of oxygen compared to bromine in this context. The aromatic proton signals, however, should be very similar.

Experimental Protocol for ¹H NMR Acquisition

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C2 | Aromatic carbon attached to the electron-donating OCH₃ group. |

| ~ 145 - 150 | C1 | Aromatic carbon attached to the electron-withdrawing NO₂ group. |

| ~ 135 - 140 | C4 | Aromatic carbon attached to the CH₂Br group. |

| ~ 125 - 130 | C5 | Aromatic C-H. |

| ~ 115 - 120 | C3 | Aromatic C-H. |

| ~ 110 - 115 | C6 | Aromatic C-H, shielded by the OCH₃ group. |

| ~ 55 - 60 | -OCH₃ | Methoxy carbon. |

| ~ 30 - 35 | -CH₂Br | Benzylic carbon attached to bromine. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 1520 - 1550 | Strong | Nitro (-NO₂) | Asymmetric Stretch |

| ~ 1340 - 1370 | Strong | Nitro (-NO₂) | Symmetric Stretch |

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H | Stretch |

| ~ 1600 - 1450 | Medium-Weak | Aromatic Ring | C=C Stretch |

| ~ 1250 - 1200 | Strong | Aryl Ether (C-O) | Asymmetric Stretch |

| ~ 1050 - 1000 | Medium | Aryl Ether (C-O) | Symmetric Stretch |

| ~ 600 - 700 | Medium | C-Br | Stretch |

Comparative Analysis

The IR spectrum of a related compound, 2-chloro-1-methoxy-4-nitrobenzene (CAS 4920-79-0), would show similar nitro and aryl ether stretches.[8] The primary difference would be the absence of the C-Br stretch and the presence of a C-Cl stretch, which typically appears at a higher wavenumber.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular weight of C₈H₈BrNO₃ is 246.06 g/mol .[1][2][5] The mass spectrum should show two molecular ion peaks of roughly equal intensity at m/z 245 and m/z 247 , corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Patterns:

-

Loss of Br•: A significant peak at m/z 166 ([M-Br]⁺), corresponding to the formation of the stable 3-methoxy-4-nitrobenzyl cation.

-

Loss of NO₂•: A peak at m/z 200/202 ([M-NO₂]⁺).

-

Formation of the tropylium ion: Further fragmentation could lead to the formation of a methoxy-substituted tropylium ion.

-

Comparative Analysis

The mass spectrum of the precursor, 3-Methoxy-4-nitrobenzyl alcohol , would show a molecular ion at m/z 183.[9] Its primary fragmentation would likely be the loss of •OH (m/z 166) or H₂O (m/z 165), with the former leading to the same stable cation observed in the fragmentation of our target compound.

Conclusion

This guide has outlined the predicted spectroscopic characteristics of 4-(bromomethyl)-2-methoxy-1-nitrobenzene based on fundamental principles and comparative analysis with structurally similar compounds. The expected ¹H and ¹³C NMR, IR, and MS data provide a robust analytical framework for researchers to confirm the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting.

References

-

Appchem. Benzene, 4-(bromomethyl)-2-methoxy-1-nitro-. Available from: [Link]

- Hayvali, Z., Dal, H., Koksal Coskun, P., & Hökelek, T. (2010). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2231.

-

PubChemLite. 3-methoxy-4-nitrobenzyl bromide. Available from: [Link]

-

Chemsigma. 23145-65-5 4-(BROMOMETHYL)-2-METHOXY-1-NITROBENZENE. Available from: [Link]

-

PubChem. 3-Methoxy-4-nitrobenzyl alcohol. Available from: [Link]

-

Cas Number Lookup. 4-bromomethyl-2-methoxy-1-nitro-benzene molecular information. Available from: [Link]

-

Chemsrc. 4-(bromomethyl)-2-methoxy-1-nitrobenzene. Available from: [Link]

-

Chemsigma. 4-(BROMOMETHYL)-2-METHOXY-1-NITROBENZENE [23145-65-5]. Available from: [Link]

-

SpectraBase. 3-Methoxy-4-nitrobenzyl alcohol. Available from: [Link]

-

MySkinRecipes. 4-(Bromomethyl)-1-methoxy-2-nitrobenzene. Available from: [Link]

-

ResearchGate. 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound...). Available from: [Link]

-

PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. Available from: [Link]

-

SpectraBase. 1-Methoxy-4-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

NIST WebBook. Benzene, 2-chloro-1-methoxy-4-nitro-. Available from: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 4-(BROMOMETHYL)-2-METHOXY-1-NITROBENZENE | 23145-65-5 [sigmaaldrich.com]

- 3. 23145-65-5 4-(BROMOMETHYL)-2-METHOXY-1-NITROBENZENE [chemsigma.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. 4-(bromomethyl)-2-methoxy-1-nitrobenzene | CAS#:23145-65-5 | Chemsrc [chemsrc.com]

- 6. 4-(BROMOMETHYL)-2-METHOXY-1-NITROBENZENE [23145-65-5] | Chemsigma [chemsigma.com]

- 7. 4-(Bromomethyl)-1-methoxy-2-nitrobenzene [myskinrecipes.com]

- 8. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]

- 9. 3-Methoxy-4-nitrobenzyl alcohol | C8H9NO4 | CID 602961 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 4-(Bromomethyl)-2-methoxy-1-nitrobenzene (CAS 23145-65-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of novel molecular architectures. 4-(Bromomethyl)-2-methoxy-1-nitrobenzene, identified by its CAS number 23145-65-5, represents one such pivotal intermediate. Its unique constellation of functional groups—a reactive benzylic bromide, an electron-withdrawing nitro group, and a methoxy substituent—offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its applications and potential biological significance. The content herein is curated to empower researchers and drug development professionals with the technical insights and practical methodologies necessary to effectively harness the synthetic potential of this valuable reagent.

Core Characteristics and Physicochemical Properties

4-(Bromomethyl)-2-methoxy-1-nitrobenzene is a substituted toluene derivative.[1] The presence of both a reactive alkyl halide and a modifiable aromatic nitro group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its synonyms include 3-methoxy-4-nitrobenzyl bromide and 4-Nitro-3-methoxy-benzylbromid.[1]

Table 1: Physicochemical Properties of 4-(Bromomethyl)-2-methoxy-1-nitrobenzene

| Property | Value | Source(s) |

| CAS Number | 23145-65-5 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Appearance | Pale yellow crystalline solid (predicted) | [3] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and ether; slightly soluble in water (predicted). | [3] |

| Storage | Store at 2-8°C | [2] |

Synthesis and Purification

The synthesis of 4-(bromomethyl)-2-methoxy-1-nitrobenzene can be achieved from its corresponding alcohol, 3-methoxy-4-nitrobenzyl alcohol, through a nucleophilic substitution reaction. A common method for this transformation is the Appel reaction or treatment with phosphorus tribromide. Below is a representative protocol using phosphorus tribromide.

Synthetic Protocol: Bromination of 3-Methoxy-4-Nitrobenzyl Alcohol

This protocol describes the conversion of the benzyl alcohol to the target benzyl bromide.

Materials:

-

3-Methoxy-4-nitrobenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-methoxy-4-nitrobenzyl alcohol in anhydrous diethyl ether or DCM.

-

Cool the solution in an ice bath to 0°C with continuous stirring.

-

Slowly add a solution of phosphorus tribromide (approximately 0.4 equivalents) in the same anhydrous solvent to the cooled alcohol solution via a dropping funnel over 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-(bromomethyl)-2-methoxy-1-nitrobenzene.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of 4-(bromomethyl)-2-methoxy-1-nitrobenzene.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 4-(bromomethyl)-2-methoxy-1-nitrobenzene stems from the distinct reactivity of its functional groups.

The Benzylic Bromide Moiety

The C-Br bond at the benzylic position is the most reactive site for nucleophilic substitution. Benzyl bromides can react via both Sₙ1 and Sₙ2 mechanisms. However, due to the ability of the benzene ring to stabilize the resulting carbocation through resonance, the Sₙ1 pathway is often favored, especially with weaker nucleophiles or in polar protic solvents.[4][5] This resonance stabilization makes the benzylic carbocation intermediate as stable as a tertiary carbocation.[4]

Caption: Generalized Sₙ1 reaction mechanism for a benzyl bromide.

The Nitro Group

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it provides a valuable synthetic handle for further transformations.[3] The most common reaction of the nitro group is its reduction to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., SnCl₂/HCl). The resulting aniline derivative is a key precursor for the synthesis of a wide array of heterocyclic compounds and other functionalities.[6]

Analytical Characterization

A comprehensive characterization of 4-(bromomethyl)-2-methoxy-1-nitrobenzene is essential to confirm its identity and purity. The following analytical techniques are recommended.

Analytical Workflow

Caption: Recommended analytical workflow for compound characterization.

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂Br | ~4.5 - 4.7 (s, 2H) | ~30 - 33 |

| OCH₃ | ~3.9 - 4.0 (s, 3H) | ~56 - 57 |

| Ar-H (adjacent to CH₂Br) | ~7.4 - 7.6 (d) | ~125 - 127 |

| Ar-H (adjacent to NO₂) | ~7.9 - 8.1 (d) | ~129 - 131 |

| Ar-H (between OCH₃ and NO₂) | ~7.7 - 7.9 (s) | ~110 - 112 |

| Ar-C (ipso to CH₂Br) | - | ~135 - 138 |

| Ar-C (ipso to OCH₃) | - | ~150 - 153 |

| Ar-C (ipso to NO₂) | - | ~140 - 143 |

Table 3: Predicted Key Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₂) | 2950 - 2850 | Medium |

| NO₂ Asymmetric Stretch | 1550 - 1510 | Strong |

| NO₂ Symmetric Stretch | 1360 - 1330 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-O Stretch (Aryl-Alkyl Ether) | 1275 - 1200 | Strong |

| C-Br Stretch | 690 - 515 | Strong to Medium |

Protocol for Analytical Sample Preparation and Data Acquisition

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

FTIR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the sample on the crystal and apply pressure.

-

Collect the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to determine the molecular weight and fragmentation pattern.

Applications in Drug Discovery and Organic Synthesis

4-(Bromomethyl)-2-methoxy-1-nitrobenzene is a valuable building block for introducing a substituted benzyl moiety into target molecules.[6] This is particularly useful in the synthesis of diaryl sulfides and ethers, which are common motifs in pharmaceutically active compounds.

Hypothetical Synthesis of a Bioactive Molecule

The following scheme illustrates the use of 4-(bromomethyl)-2-methoxy-1-nitrobenzene in the synthesis of a hypothetical kinase inhibitor.

Caption: Hypothetical synthetic route to a kinase inhibitor.

Potential Biological Activity and Screening

While there is no specific biological activity reported for 4-(bromomethyl)-2-methoxy-1-nitrobenzene itself, the broader class of nitroaromatic compounds and benzyl halides have been investigated for various biological effects.[12] Notably, some benzyl bromide derivatives have shown antibacterial and antifungal properties.[13] The proposed mechanism for some nitro-containing antimicrobials involves the reduction of the nitro group within the microbial cell to form reactive nitrogen species that can damage DNA and other critical biomolecules.[12]

Protocol: In Vitro Antimicrobial Activity Screening (Broth Microdilution)

This protocol outlines a standard method to assess the potential antibacterial and antifungal activity of the title compound.

Materials:

-

4-(Bromomethyl)-2-methoxy-1-nitrobenzene

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium to achieve a range of test concentrations.

-

Prepare an inoculum of the microbial strains and adjust the concentration to a standard density (e.g., 5 x 10⁵ CFU/mL).

-

Add the microbial inoculum to each well containing the test compound.

-

Include positive controls (medium with microbes and standard antibiotic) and negative controls (medium with microbes and DMSO, and medium alone).

-

Incubate the plates at the optimal temperature for the microbes (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Antimicrobial Screening Workflow

Caption: Workflow for in vitro antimicrobial screening.

Safety and Handling

Benzyl bromides are lachrymators and skin irritants. Nitroaromatic compounds can be toxic. Therefore, 4-(bromomethyl)-2-methoxy-1-nitrobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-(Bromomethyl)-2-methoxy-1-nitrobenzene is a highly functionalized and reactive intermediate with significant potential in organic synthesis and drug discovery. Its well-defined reactivity allows for its strategic incorporation into complex molecular scaffolds. A thorough understanding of its synthesis, characterization, and chemical behavior, as outlined in this guide, is crucial for leveraging its full potential in the development of novel chemical entities.

References

-

MySkinRecipes. 4-(Bromomethyl)-1-methoxy-2-nitrobenzene. [Link]

-

ResearchGate. Synthesis, characterization and biological evaluation of allyl, benzyl and 4-nitrobenzyl derivatives of aminopyridinium bromides. [Link]

-

PubChem. 4-Nitrobenzyl bromide. [Link]

-

Quora. Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? [Link]

-

ACS Publications. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. [Link]

-

ChemSrc. 4-(bromomethyl)-2-methoxy-1-nitrobenzene | CAS#:23145-65-5. [Link]

-

PubChem. 2-(Bromomethyl)-1-methoxy-4-nitrobenzene. [Link]

-

NCBI. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. [Link]

-

NCBI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

ResearchGate. 1-Dibromomethyl-4-methoxy-2-nitrobenzene. [Link]

-

PubChem. 4-Bromo-2-nitroanisole. [Link]

-

Pearson+. Benzyl bromide is a primary halide. It undergoes SN1 substitution... [Link]

-

Matrix Fine Chemicals. 4-BROMO-1-METHOXY-2-NITROBENZENE. [Link]

-

Quick Company. New Route Of Synthesis Of M Bromoanisole. [Link]

-

The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

-

Wiley-VCH. SUPPORTING INFORMATION. [Link]

-

SpectraBase. 2-Bromo-1-methoxy-4-nitrobenzene - Optional[ATR-IR] - Spectrum. [Link]

-

Chemical Cas No Search. 4-bromomethyl-2-methoxy-1-nitro-benzene molecular information. [Link]

-

NIST WebBook. Benzene, 1-(bromomethyl)-4-nitro-. [Link]

-

The Role of Nitrobenzene Derivatives in Modern Organic Synthesis. [Link]

-

ResearchGate. Synthesis of intermediate benzyl bromide V. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

Sources

- 1. molecularinfo.com [molecularinfo.com]

- 2. 4-(Bromomethyl)-1-methoxy-2-nitrobenzene [myskinrecipes.com]

- 3. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 4. quora.com [quora.com]

- 5. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-(Bromomethyl)-1-methoxy-4-nitrobenzene | C8H8BrNO3 | CID 77516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Synthetic Utility of a Versatile Building Block

An In-depth Technical Guide on the Core Physical Properties of 3-Methoxy-4-nitrobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

3-Methoxy-4-nitrobenzyl bromide, also known by its IUPAC name 4-(bromomethyl)-2-methoxy-1-nitrobenzene, is a substituted aromatic compound of significant interest in synthetic organic chemistry.[1] With the Chemical Abstracts Service (CAS) number 23145-65-5 , this reagent serves as a crucial intermediate in the development of complex molecular architectures.[2][3] Its unique structural arrangement, featuring a reactive benzyl bromide moiety, an electron-withdrawing nitro group, and an electron-donating methoxy group, imparts a distinct reactivity profile. This profile is particularly valuable in the synthesis of pharmaceutical agents and advanced materials, where it is often employed as a versatile protecting group or a key structural component.[4][5] This guide provides a comprehensive overview of its core physical properties, methods for its characterization and synthesis, and essential safety protocols, offering field-proven insights for its effective application in a laboratory setting.

Core Physicochemical Properties

The physical properties of 3-methoxy-4-nitrobenzyl bromide are fundamental to its handling, reaction setup, and purification. While some experimental data is sparse in publicly available literature, a robust profile can be constructed from supplier data, computational predictions, and comparison with closely related isomers.

| Property | Data | Source(s) |

| CAS Number | 23145-65-5 | [2][3] |

| Molecular Formula | C₈H₈BrNO₃ | [1][3] |

| Molecular Weight | 246.06 g/mol | [2][3] |

| Appearance | Yellow to Brown Solid (predicted) | [6] |

| Melting Point | ~108 °C (for isomer 4-methoxy-3-nitrobenzyl bromide) | [7] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone); Insoluble in water (predicted) | [5] |

| Purity | ≥95% (Commercially available) | [2] |

Molecular Structure and Reactivity

The reactivity of 3-methoxy-4-nitrobenzyl bromide is dictated by the interplay of its three key functional groups. The benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions, making it an excellent alkylating agent. The strong electron-withdrawing effect of the para-nitro group enhances the electrophilicity of the benzylic carbon, accelerating these substitution reactions. Conversely, the ortho-methoxy group is electron-donating, subtly modulating the electronic properties of the aromatic ring. This electronic arrangement makes the compound a valuable reagent for introducing the 3-methoxy-4-nitrobenzyl moiety, which can serve as a photolabile or reducible protecting group in multi-step syntheses.

Solubility Profile: A Guide for Reaction and Purification

The largely nonpolar aromatic structure combined with the polar nitro group results in poor solubility in water but good solubility in a range of common organic solvents. This includes chlorinated solvents like dichloromethane (DCM), ethers like tetrahydrofuran (THF), and ketones like acetone. This solubility profile is critical when selecting a solvent system for a reaction to ensure all reagents are in the solution phase. Furthermore, it dictates the choice of solvents for post-reaction workup and purification. For instance, recrystallization, a standard method for purifying solid organic compounds, would likely involve dissolving the crude material in a hot solvent in which it is highly soluble (e.g., ethanol or isopropanol) and allowing it to crystallize upon cooling, often with the addition of a co-solvent in which it is poorly soluble (e.g., water or hexanes).

Spectroscopic and Analytical Characterization

Verifying the identity and purity of 3-methoxy-4-nitrobenzyl bromide is paramount before its use in any synthetic protocol. The following spectroscopic techniques are essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton.

-

A sharp singlet for the methoxy (–OCH₃) protons, typically appearing around δ 3.9-4.1 ppm .

-

A sharp singlet for the benzylic (–CH₂Br) protons, appearing further downfield due to the adjacent bromine atom, around δ 4.6-4.8 ppm .

-

Three aromatic protons exhibiting a characteristic splitting pattern. The proton between the methoxy and nitro groups would likely be the most downfield, with signals for the aromatic region appearing between δ 7.0-8.0 ppm .

-

-

¹³C NMR: The carbon spectrum will corroborate the structure.

-

The benzylic carbon (–CH₂Br) signal is expected around δ 30-35 ppm .

-

The methoxy carbon (–OCH₃) signal would appear around δ 56 ppm .

-

Aromatic carbon signals would be observed in the δ 110-155 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of key functional groups.

-

~1520 cm⁻¹ and ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro (NO₂) group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy ether group.

-

~600-700 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A key feature is the isotopic pattern for bromine. The analysis will show two peaks of nearly equal intensity for the molecular ion: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (e.g., at m/z 245 and 247).

-

Predicted Adducts: High-resolution mass spectrometry (HRMS) can provide highly accurate mass data. Predicted values for common adducts include [M+H]⁺ at m/z 245.97605 and [M+Na]⁺ at m/z 267.95799.[1]

Synthesis and Purification Protocol

The most common and reliable method for synthesizing benzyl bromides is through the free-radical bromination of the corresponding toluene derivative. This approach offers high selectivity for the benzylic position over aromatic ring bromination.

Synthetic Strategy: Radical Bromination of 3-Methoxy-4-nitrotoluene

The causality behind this experimental choice lies in the stability of the benzyl radical intermediate, which is readily formed by hydrogen abstraction from the methyl group. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and proceeds via a chain reaction mechanism. N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of bromine in the reaction mixture, minimizing side reactions.

Caption: Workflow for the synthesis of 3-methoxy-4-nitrobenzyl bromide.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methoxy-4-nitrotoluene (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.05 eq.).

-

Solvent Addition: Add a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation and Reflux: Heat the mixture to reflux (approximately 77°C for CCl₄). The reaction can be accelerated by irradiation with a UV lamp.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate (to quench any remaining bromine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to afford the final product as a crystalline solid.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 3-Methoxy-4-nitrobenzyl bromide is a hazardous chemical and must be handled with appropriate precautions.

Hazard Profile

-

Corrosive: Causes severe skin burns and eye damage.[2]

-

Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Irritant: May cause respiratory irritation.[2]

-

Lachrymator: Like many benzyl bromides, it is expected to be a lachrymator, causing tearing of the eyes.

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical safety goggles or a full-face shield.

-

Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.

Storage and Stability

To maintain its integrity, 3-methoxy-4-nitrobenzyl bromide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be kept away from moisture, strong oxidizing agents, and bases to prevent degradation. Storing under an inert atmosphere can further prolong its shelf life.

Conclusion

3-Methoxy-4-nitrobenzyl bromide is a valuable reagent whose physical properties are integral to its successful application in organic synthesis. Its defined reactivity, governed by the benzyl bromide group and modulated by the methoxy and nitro substituents, makes it a powerful tool for researchers. A thorough understanding of its solubility, spectral characteristics, and safe handling protocols, as outlined in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and functional materials.

References

- Vertex AI Search. (n.d.). Supporting Information.

- Chem-Impex. (n.d.). 3-Methyl-4-nitrobenzyl bromide.

- Apollo Scientific. (n.d.). 3-Methoxy-4-nitrobenzyl bromide.

- Biosynth. (n.d.). 3-Methoxy-4-nitrobenzyl bromide | 23145-65-5.

- PubChemLite. (n.d.). 3-methoxy-4-nitrobenzyl bromide (C8H8BrNO3).

- ResearchGate. (2010). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-METHOXYBENZYL BROMIDE.

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - p-Nitrobenzyl bromide 99%.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Nitrobenzyl bromide.

- Eureka | Patsnap. (2018). Novel nitrobenzyl bromide synthesis process.

- PubChem. (n.d.). 3-Methoxy-4-nitrobenzyl alcohol.

- CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET - 4-NITRO BENZYL BROMIDE.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Difluoro-4-methoxybenzyl bromide.

- SpectraBase. (n.d.). 3-Methoxy-4-nitrobenzyl alcohol.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding 4-Methoxy-3-nitrobenzyl Bromide: A Guide for Chemists and Buyers.

- Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE.

- ChemicalBook. (2025). 3-METHOXYBENZYL BROMIDE.

- Ketone Pharma. (2024). Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide.

- Sigma-Aldrich. (n.d.). 3-NITRO-4-METHOXYBENZYL BROMIDE.

- Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-NITROBENZYL BROMIDE.

Sources

- 1. PubChemLite - 3-methoxy-4-nitrobenzyl bromide (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 2. 23145-65-5 Cas No. | 3-Methoxy-4-nitrobenzyl bromide | Apollo [store.apolloscientific.co.uk]

- 3. biosynth.com [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 6. 3-NITRO-4-METHOXYBENZYL BROMIDE | 61010-34-2 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Stability and Storage of 4-(bromomethyl)-2-methoxy-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

4-(bromomethyl)-2-methoxy-1-nitrobenzene is a versatile bifunctional molecule increasingly utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is derived from the presence of a reactive benzylic bromide, a nucleophilic substitution-directing methoxy group, and an electron-withdrawing nitro group, which can be a precursor for an amino group or a directing group in further aromatic substitutions. However, the very features that make this compound a valuable synthetic building block also contribute to its potential instability. This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(bromomethyl)-2-methoxy-1-nitrobenzene, drawing upon established principles of chemical stability, data from analogous structures, and best practices in chemical management.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-(bromomethyl)-2-methoxy-1-nitrobenzene is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Appearance | Likely a solid, given related structures | Inferred |

| Storage Temperature | 2-8°C | [1] |

Intrinsic Stability Profile

The stability of 4-(bromomethyl)-2-methoxy-1-nitrobenzene is governed by the interplay of its three key functional groups: the nitroaromatic ring, the methoxy substituent, and the benzylic bromide.

The Nitroaromatic System

The nitro group, being strongly electron-withdrawing, imparts a degree of oxidative stability to the benzene ring.[2] Nitroaromatic compounds are generally resistant to oxidative degradation. However, the nitro group itself is susceptible to reduction under various conditions, which can be a potential degradation pathway.

The Benzylic Bromide Moiety

The C-Br bond in the bromomethyl group is the most reactive site in the molecule for nucleophilic substitution. This reactivity also makes it the primary locus of instability. Benzylic halides are known to be susceptible to:

-

Hydrolysis: In the presence of water or other nucleophilic solvents, the bromide can be displaced to form the corresponding benzyl alcohol, 4-hydroxymethyl-2-methoxy-1-nitrobenzene. This reaction can be accelerated by heat and non-neutral pH.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-Br bond, generating radical intermediates that can lead to a cascade of decomposition products.

-

Reaction with Nucleophiles: The high reactivity of the benzylic bromide makes it incompatible with a wide range of nucleophiles, including amines, thiols, and strong bases.

The Methoxy Group

The methoxy group is generally stable under neutral conditions. However, under harsh acidic conditions, it could potentially be cleaved. Its primary influence on stability is electronic, as it donates electron density to the aromatic ring, affecting the reactivity of the ring and the benzylic position.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for defining appropriate storage and handling procedures. Forced degradation studies are the primary tool for elucidating these pathways.[2][3][4]

Hydrolysis

Hydrolysis is a highly probable degradation pathway for 4-(bromomethyl)-2-methoxy-1-nitrobenzene due to the lability of the benzylic bromide. The reaction can proceed under acidic, basic, or even neutral conditions, although the rate is typically pH-dependent.

Caption: Primary hydrolytic degradation pathway.

Photodegradation

Exposure to light can initiate radical-mediated degradation. The primary photolytic event is likely the cleavage of the C-Br bond. The resulting benzyl radical can then undergo a variety of reactions, including dimerization, oxidation, or reaction with solvents.

Caption: Initiation of photodegradation.

Thermal Degradation

While the aromatic ring is thermally robust, the benzylic bromide is the weak point. At elevated temperatures, homolytic cleavage of the C-Br bond is expected, similar to photolytic degradation. The specific degradation products will depend on the atmosphere (presence or absence of oxygen) and temperature.

Oxidative Degradation

Although the nitroaromatic core is resistant to oxidation, the benzylic position could be susceptible to oxidation, potentially leading to the formation of the corresponding aldehyde or carboxylic acid. Strong oxidizing agents should be avoided.

Recommended Storage and Handling Conditions

Based on the chemical nature of 4-(bromomethyl)-2-methoxy-1-nitrobenzene, the following storage and handling conditions are recommended to ensure its long-term stability and the safety of personnel.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions.[1] |

| Light | Store in the dark, in an amber vial or other light-blocking container. | To prevent photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation and reaction with atmospheric moisture. |

| Container | Tightly sealed, chemically resistant container (e.g., glass). | To prevent ingress of moisture and air, and to avoid reaction with the container material. |

Incompatible Materials

To prevent hazardous reactions and degradation, 4-(bromomethyl)-2-methoxy-1-nitrobenzene should not be stored with the following:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

-

Strong Bases: Can promote elimination reactions and other undesired side reactions.

-

Nucleophiles: (e.g., amines, thiols, alcohols) Will readily react with the benzylic bromide.

-

Water/Moisture: Can cause hydrolysis.

Handling Precautions

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes. This class of compounds can have irritant and lachrymatory properties.

-

Take precautions against static discharge.

Framework for Stability Assessment: Forced Degradation Studies

To rigorously define the stability of 4-(bromomethyl)-2-methoxy-1-nitrobenzene and develop a stability-indicating analytical method, a forced degradation study should be performed.[2][3][4] The following is a recommended experimental framework.

Experimental Protocol

-

Preparation of Stock Solution: Prepare a stock solution of 4-(bromomethyl)-2-methoxy-1-nitrobenzene in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to a controlled light source as per ICH Q1B guidelines, with a dark control sample.[2]

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as HPLC with UV or MS detection.

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method. This method must be able to resolve the parent compound from all significant degradation products, process impurities, and other components of the sample matrix.

Key characteristics of a stability-indicating HPLC method:

-

Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Accuracy and Precision: The method must provide accurate and reproducible results.

-

Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.

-

Robustness: The method should be insensitive to small, deliberate variations in method parameters.

Conclusion

4-(bromomethyl)-2-methoxy-1-nitrobenzene is a valuable but inherently reactive molecule. Its stability is primarily dictated by the benzylic bromide functionality, which is susceptible to hydrolysis, photolysis, and reaction with nucleophiles. To maintain the integrity of this compound, it is imperative to store it under refrigerated (2-8°C), dark, and inert conditions in a tightly sealed container. A thorough understanding of its potential degradation pathways, which can be elucidated through forced degradation studies, is essential for researchers in organic synthesis and drug development to ensure the quality and reliability of their work. Adherence to the storage and handling guidelines outlined in this document will help to minimize degradation and ensure the safe and effective use of this important chemical intermediate.

References

-

International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

Rajshree Journal of Pharmaceutical Technology. Stability Indicating Forced Degradation Studies. [Link]

-

MDPI. (2020, January 23). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. [Link]

-

ResearchGate. Results of forced degradation studies. [Link]

-

Chemsrc. 4-(bromomethyl)-2-methoxy-1-nitrobenzene. [Link]

-

MySkinRecipes. 4-(Bromomethyl)-1-methoxy-2-nitrobenzene. [Link]

Sources

Theoretical studies on the electronic structure of 4-(bromomethyl)-2-methoxy-1-nitrobenzene

An In-depth Guide to the Theoretical Electronic Structure of 4-(bromomethyl)-2-methoxy-1-nitrobenzene

Executive Summary

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 4-(bromomethyl)-2-methoxy-1-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A deep understanding of its electronic properties is paramount for predicting its reactivity and designing efficient synthetic pathways. Employing Density Functional Theory (DFT), this work elucidates the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and charge distribution. The findings reveal a distinct electronic landscape shaped by the interplay of an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a reactive bromomethyl moiety. The calculated HOMO-LUMO energy gap suggests significant chemical reactivity, with the LUMO localized on the nitrobenzene core, indicating susceptibility to nucleophilic attack. The MEP map further identifies specific sites for electrophilic and nucleophilic interactions, providing a robust computational framework for guiding its application in complex organic synthesis.

Introduction

4-(bromomethyl)-2-methoxy-1-nitrobenzene (CAS No. 23145-65-5) is a multifunctional aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility stems from a unique substitution pattern on the benzene ring:

-

A Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position.[3] This group is fundamental to the molecule's electronic character and reactivity.

-

A Methoxy Group (-OCH₃): An electron-donating group (EDG) that activates the ring, working in opposition to the nitro group. The push-pull electronic effect between these two groups significantly modulates the electronic structure of the molecule.[4]

-

A Bromomethyl Group (-CH₂Br): A highly reactive functional group that serves as a versatile handle for introducing the nitro-substituted aromatic scaffold into larger molecular architectures through nucleophilic substitution reactions.[1]

The confluence of these functional groups creates a complex electronic environment that dictates the molecule's stability, reactivity, and spectroscopic properties. A theoretical investigation using first-principles quantum chemical methods is essential to unravel these properties, offering predictive insights that can accelerate experimental research and development. This guide details the application of Density Functional Theory (DFT) to model the electronic structure of this pivotal synthetic building block.

Theoretical Framework and Computational Methodology

Rationale for a DFT-Based Approach

To accurately model the electronic structure of 4-(bromomethyl)-2-methoxy-1-nitrobenzene, Density Functional Theory (DFT) was selected as the primary computational method. DFT provides an excellent balance between computational efficiency and accuracy for medium-sized organic molecules, making it a cornerstone of modern computational chemistry.[5] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen. B3LYP has a long-standing track record of providing reliable predictions for the geometries and electronic properties of a wide range of organic compounds, including substituted nitroaromatics.[5][6]

To ensure a precise description of the electronic wavefunction, particularly around the electronegative nitrogen, oxygen, and bromine atoms, the 6-311++G(d,p) basis set was selected. This triple-zeta basis set includes:

-

Diffuse functions (++): Essential for accurately modeling lone pairs and non-covalent interactions.

-

Polarization functions (d,p): Allow for greater flexibility in describing the shape of atomic orbitals, which is critical for capturing the anisotropic nature of chemical bonds.[5]

Self-Validating Computational Protocol

Every theoretical protocol must be self-validating to ensure the results are reliable and reproducible. The following step-by-step methodology constitutes a robust and verifiable workflow for analyzing the target molecule.

Protocol Steps:

-

Structure Generation: The initial 3D structure of 4-(bromomethyl)-2-methoxy-1-nitrobenzene is constructed using standard molecular modeling software.

-

Geometry Optimization: The initial geometry is optimized without constraints at the B3LYP/6-311++G(d,p) level of theory to locate the lowest energy conformation on the potential energy surface.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. This crucial step validates the optimized structure as a true energy minimum by confirming the absence of imaginary frequencies. It also yields important thermodynamic data, such as enthalpy and Gibbs free energy.[5]

-

Electronic Property Calculation: Upon confirmation of a stable minimum, single-point energy calculations are performed to derive key electronic properties, including:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

-

Molecular Electrostatic Potential (MEP) surface.

-

Mulliken atomic charges.

-

-

Software Implementation: These calculations are typically performed using established quantum chemistry software packages such as Gaussian, ORCA, or Spartan.[5]

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol described above.

Caption: A flowchart of the DFT-based computational protocol.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization reveals key structural features. The benzene ring remains largely planar, but the substituents induce notable distortions. The nitro group is expected to be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent methoxy group, a common feature in ortho-substituted nitrobenzenes.[7] The C-N bond length will exhibit partial double-bond character due to conjugation with the aromatic system.[8]

| Parameter | Expected Value / Trend | Significance |

| C-NO₂ Dihedral Angle | Non-zero (e.g., 10-40°) | Indicates steric repulsion between the nitro and methoxy groups, slightly disrupting π-conjugation. |

| C-N Bond Length | Shorter than a typical C-N single bond (~1.47 Å) | Confirms electronic conjugation between the nitro group and the aromatic ring.[8] |

| N-O Bond Lengths | Approximately equal and intermediate between N=O double and N-O single bonds (~1.22 Å) | Reflects the delocalized, resonant nature of the nitro group. |

| C-OCH₃ Bond Length | Typical C-O single bond length (~1.36 Å) | Standard for anisole-type compounds. |

| C-CH₂Br Bond Length | Typical C-C single bond length (~1.51 Å) | Connects the reactive benzylic moiety to the ring. |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[10]

| Property | Expected Calculated Value (eV) | Interpretation |

| HOMO Energy | ~ -7.0 to -7.5 | The HOMO is predicted to be localized primarily on the electron-rich portions of the molecule: the methoxy group and the π-system of the benzene ring. This region is the most probable site for electrophilic attack. |

| LUMO Energy | ~ -3.0 to -3.5 | The LUMO is expected to be distributed across the electron-deficient nitro group and the aromatic ring.[9] This indicates that the molecule will accept electrons into this region, making it susceptible to nucleophilic attack. The low LUMO energy is characteristic of strong electrophiles.[10] |

| ΔE (Gap) | ~ 4.0 to 4.5 | This relatively small energy gap is indicative of a chemically reactive molecule, prone to undergo reactions. The electronic transitions (e.g., in UV-Vis spectroscopy) will be governed by this gap. The presence of both strong donating and withdrawing groups tends to reduce the HOMO-LUMO gap compared to unsubstituted benzene.[9] |

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is a powerful tool for visualizing the charge distribution and predicting reactive sites for both electrophilic and nucleophilic attack.[11]

-

Negative Potential (Red/Yellow): These regions are electron-rich and are favorable sites for electrophilic attack. For 4-(bromomethyl)-2-methoxy-1-nitrobenzene, the most intense negative potential is expected to be localized on the oxygen atoms of the nitro group.

-

Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. A significant positive potential is anticipated around the hydrogen atoms of the bromomethyl group and its attached carbon, highlighting the high reactivity of this site as a benzylic halide.

-

Neutral Potential (Green): These areas represent regions of relatively neutral electrostatic potential, primarily the carbon backbone of the aromatic ring.

Visualization of Substituent Electronic Effects

The electronic nature of the molecule is dictated by the push-pull relationship of its substituents.

Caption: Summary of the electronic influence of each functional group.

Conclusion

The theoretical investigation of 4-(bromomethyl)-2-methoxy-1-nitrobenzene via DFT calculations provides critical insights into its electronic structure and reactivity. The analysis confirms that the molecule's properties are governed by a delicate balance between the electron-donating methoxy group and the electron-withdrawing nitro and bromomethyl groups. The frontier molecular orbital analysis highlights a relatively small HOMO-LUMO gap, signifying a reactive species. The LUMO's localization on the nitroaromatic core and the MEP map's indication of a highly positive region around the bromomethyl group successfully rationalize its primary role as a potent alkylating agent in organic synthesis. These computational findings serve as a predictive guide for its synthetic applications, enabling researchers to anticipate its chemical behavior and optimize reaction conditions, thereby accelerating the drug development process.

References

-

Algarra, M., et al. (2021). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A. Available at: [Link]

-

AIP Publishing. (n.d.). DFT Study of Electronic Transfer Properties of Carboxyl and Nitro Substituted Benzene. Available at: [Link]

-

CHEM-GUIDE. (n.d.). Nitrobenzene (C6H5NO2) properties. Available at: [Link]

-

ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. Available at: [Link]

-

Royal Society of Chemistry. (2023). Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. RSC Publishing. Available at: [Link]

-

CHEM-GUIDE. (n.d.). Chemical properties of aromatic nitrocompounds. Available at: [Link]

-

Royal Society of Chemistry. (2023). Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). A DFT analysis of the vibrational spectra of nitrobenzene. Available at: [Link]

-

ACS Publications. (2021). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A. Available at: [Link]

-

PubMed. (2006). Electronic Structure of Methoxy-, Bromo-, and Nitrobenzene Grafted Onto Si(111). Available at: [Link]

-

ResearchGate. (2015). 1-Dibromomethyl-4-methoxy-2-nitrobenzene. Available at: [Link]

-

SciSpace. (2006). Electronic structure of methoxy-, bromo-, and nitrobenzene grafted onto Si(111). Available at: [Link]

-

ResearchGate. (n.d.). HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-2-nitroanisole. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene. Available at: [Link]

-

MySkinRecipes. (n.d.). 4-(Bromomethyl)-1-methoxy-2-nitrobenzene. Available at: [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)-1-methoxy-4-nitrobenzene. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. PMC. Available at: [Link]

-

Cas Number Lookup. (n.d.). 4-bromomethyl-2-methoxy-1-nitro-benzene molecular information. Available at: [Link]

-

Tel Aviv University. (2006). Electronic structure of methoxy-, bromo-, and nitrobenzene grafted onto Si(111). Available at: [Link]

-

YouTube. (2023). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. Available at: [Link]

-

YouTube. (2013). HOMO LUMO Examples. Available at: [Link]

-

ResearchGate. (2017). Geometry optimization, HOMO and LUMO energy, molecular electrostatic potential, NMR, FT-IR and FT-Raman analyzes on 4-nitrophenol. Available at: [Link]

Sources

- 1. 4-(Bromomethyl)-1-methoxy-2-nitrobenzene [myskinrecipes.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. CHEM-GUIDE: Chemical properties of aromatic nitrocompounds [chem-guide.blogspot.com]

- 4. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. webqc.org [webqc.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(bromomethyl)-2-methoxy-1-nitrobenzene: Synthesis, History, and Applications

Abstract